6-Acetyl-2-(4-(phenylthio)butanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic tetrahydrothieno[2,3-c]pyridine core would likely play a significant role in its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. For example, the acetyl group could undergo nucleophilic acyl substitution reactions, while the phenylthio group could participate in electrophilic aromatic substitution reactions .Scientific Research Applications
Synthesis and Antimicrobial Activity
A study demonstrated the synthesis of new pyridothienopyrimidines and pyridothienotriazines, exploring their antimicrobial activities. The synthesis involved reactions of 5-Acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides with various reagents, leading to the formation of the target heterocycles. Some of these compounds exhibited significant in vitro antimicrobial activities, suggesting potential applications in developing new antimicrobial agents (A. Abdel-rahman, E. A. Bakhite, E. A. Al-Taifi, 2002; E. A. Bakhite, A. Abdel-rahman, E. A. Al-Taifi, 2004).
Heterocyclic Compound Synthesis
Research has been conducted on the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, and related fused systems, showcasing the versatility of thienopyridine compounds as synthons for developing complex heterocyclic systems. These compounds have applications in various fields, including pharmaceuticals and materials science (E. A. Bakhite, A. Al‐Sehemi, Yoichi M. A. Yamada, 2005).
Antiprotozoal Agents
Another study focused on synthesizing novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, evaluating their antiprotozoal properties. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma and Plasmodium species, indicating their potential as antiprotozoal agents (Mohamed A. Ismail, R. Brun, T. Wenzler, F. Tanious, W. Wilson, D. Boykin, 2004).
Future Directions
Mechanism of Action
Mode of Action
It’s known that the compound is involved in reactions with triethyl phosphite and some electrophilic reagents . The exact nature of these interactions and the resulting changes at the molecular level require further investigation.
Biochemical Pathways
It’s known that similar compounds have shown a variety of biological properties such as antimicrobial, anticancer, antioxidant, antigenotoxic, antiviral, and biofilm inhibitory activities . The exact pathways and their downstream effects for this specific compound remain to be elucidated.
Properties
IUPAC Name |
6-acetyl-2-(4-phenylsulfanylbutanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S2/c1-13(24)23-10-9-15-16(12-23)28-20(18(15)19(21)26)22-17(25)8-5-11-27-14-6-3-2-4-7-14/h2-4,6-7H,5,8-12H2,1H3,(H2,21,26)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAPYCYIPRIJPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCSC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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